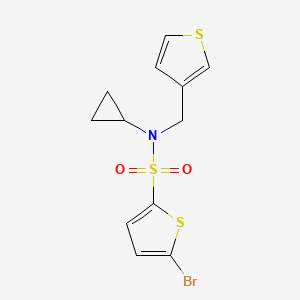

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

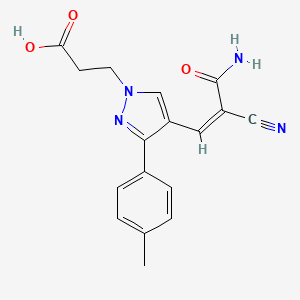

“2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also includes a tosyl group, which is derived from toluenesulfonic acid . The tosyl group is known to be a good leaving group in nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of such compounds often involves the conversion of an alcohol to a sulfonate ester . This process involves a nucleophilic substitution of the hydroxyl group . Sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronegativity of the sulfur and nitrogen atoms in the thiazole ring, as well as the tosyl group . The tosyl group is known to exert a strong electron-withdrawing influence when bonded to sp3 hybridized carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the tosyl group and the thiazole ring. The tosyl group is a good leaving group in nucleophilic substitution reactions . The thiazole ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the tosyl group. Thiazoles are known for their stability and resistance to reactivity with electrophiles . The tosyl group, being a good leaving group, can enhance the reactivity of the compound in nucleophilic substitution reactions .Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that handling of similar organic compounds requires appropriate safety measures. For instance, ethanol, a simple alcohol, is highly flammable and can cause serious eye irritation . It’s reasonable to assume that “2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol” should be handled with similar caution.

Zukünftige Richtungen

The future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a thiazole ring and a tosyl group . Additionally, further studies could investigate the synthesis of this compound using different methods and its reactivity in various chemical reactions.

Eigenschaften

IUPAC Name |

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(13)20-12(14-11)21(16,17)7-6-15/h2-5,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBSBDVFIWIIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)

![N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2559827.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2559830.png)

![Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2559832.png)

![N-[2-(butan-2-yl)phenyl]prop-2-enamide](/img/structure/B2559834.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2559835.png)